molecular formula C16H9F3N2O3 B3042864 1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} CAS No. 680215-09-2

1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B3042864
CAS No.: 680215-09-2
M. Wt: 334.25 g/mol
InChI Key: BRIIDRRIDBKILC-UHFFFAOYSA-N
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Description

1H-Isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} is a hydrazone derivative featuring a 1H-isochromene-1,3,4-trione core substituted at position 4 with a hydrazone group linked to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. Characterization would employ techniques such as IR, NMR, and mass spectrometry, with key spectral markers including carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and NH vibrations at 3150–3400 cm⁻¹, consistent with hydrazone derivatives .

Properties

IUPAC Name

1-hydroxy-4-[[4-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-5-7-10(8-6-9)20-21-13-11-3-1-2-4-12(11)14(22)24-15(13)23/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIIDRRIDBKILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} can be synthesized through the reaction of 1H-isochromene-1,3,4-trione with 4-(trifluoromethyl)phenylhydrazine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted isochromenes or other derivatives.

Scientific Research Applications

1H-Isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazone moiety can form covalent bonds with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of 1H-isochromene-1,3,4-trione hydrazones with varying aryl substituents. Key analogs include:

  • 1H-Isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] (CAS: 86671-86-5)
  • 1H-Isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] (CAS: 339021-17-9)

These analogs differ in the electronic and steric properties of their substituents, which profoundly impact their physicochemical and reactivity profiles.

Substituent Effects

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound is more electron-withdrawing than -Cl or -H substituents, increasing the electrophilicity of the trione core. This enhances reactivity in nucleophilic additions or redox reactions compared to chloro analogs.
  • Tautomerism : Hydrazone derivatives often exhibit tautomerism (e.g., thione-thiol equilibrium in triazole analogs ). The -CF₃ group may stabilize specific tautomeric forms due to its inductive effects.

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-CF₃-C₆H₄ C₁₅H₉F₃N₂O₃ 322.14 (calculated) Not provided
4-Chlorophenyl Analog 4-Cl-C₆H₄ C₁₅H₉ClN₂O₃ 300.70 86671-86-5
2,4-Dichlorophenyl Analog 2,4-Cl₂-C₆H₃ C₁₅H₈Cl₂N₂O₃ 335.15 339021-17-9

Research Findings

  • Spectroscopic Characterization :

    • IR : Expected C=O stretches at 1660–1680 cm⁻¹ and NH vibrations at 3150–3400 cm⁻¹, consistent with hydrazones . Absence of S-H bands (~2500–2600 cm⁻¹) would confirm the hydrazone tautomer .
    • NMR : Aromatic protons in the 7.0–8.5 ppm range (¹H-NMR) and carbonyl carbons at ~160–180 ppm (¹³C-NMR) are anticipated.
  • Comparative Stability :

    • The -CF₃ group enhances thermal and oxidative stability compared to -Cl analogs due to stronger C-F bonds and reduced electron density.
  • Biological Relevance :

    • While biological data for the target compound is absent, chloro analogs are often explored for antimicrobial or antitumor activity. The -CF₃ group may improve pharmacokinetic properties .

Biological Activity

1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} is a synthetic organic compound characterized by its unique structure, which includes a fused isochromene ring and a hydrazone functional group. Its molecular formula is C16H9F3N2O3, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and antioxidant agent.

The compound features a trifluoromethyl group that enhances its reactivity and biological activity. The presence of this group is significant as it influences the compound's interactions with biological targets, potentially enhancing its therapeutic efficacy.

Property Value
Molecular FormulaC16H9F3N2O3
Molecular Weight334.25 g/mol
CAS Number339021-22-6

Anticancer Properties

Research indicates that 1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone} exhibits significant anti-cancer properties. Studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with cancer progression.

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. Its structural features allow it to scavenge free radicals effectively, contributing to its potential use in therapeutic applications aimed at oxidative stress-related conditions. In vitro studies have shown that it exhibits superior antioxidant activity compared to standard antioxidants like ascorbic acid.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Nicotinic Acetylcholine Receptors : It shows affinity for these receptors, which play crucial roles in neurological pathways.
  • Enzymatic Interactions : It may inhibit enzymes involved in oxidative stress responses, further supporting its role as an antioxidant.

Case Studies

Several studies have explored the biological effects of similar compounds and their derivatives:

  • Hydrazone Derivatives : Research on other hydrazone derivatives has highlighted their potential as multi-target ligands against cholinesterases and lipoxygenases. For example, compounds structurally related to 1H-isochromene-1,3,4-trione have shown moderate inhibitory effects against COX-2 and lipoxygenases (LOX-5 and LOX-15) .
  • Structure-Activity Relationship (SAR) : A study focusing on 3-phenyl-1H-isochromen-1-one analogues revealed that modifications to the phenyl substituent significantly influenced antioxidant and antiplatelet activities . This suggests that similar modifications could enhance the biological efficacy of 1H-isochromene derivatives.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features of 1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}:

Compound Name Molecular Formula Unique Features
1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}C16H8ClF3N2O3Chlorine substitution enhances solubility
1H-isochromene-1,3,4-trione 4-{N-[phenyl]hydrazone}C15H11N2O3Lacks trifluoromethyl group; different reactivity
TriflumezopyrimC20H13F3N4O2Novel insecticide; differs significantly in structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}
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